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Compound of Interest

Compound Name: Digoxigenone

Cat. No.: B15342972 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on stripping and re-probing digoxigenin-labeled

Southern blots.

Troubleshooting Guide
This guide addresses specific issues that may arise during the stripping and re-probing

process.
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Problem Possible Cause(s) Recommended Solution(s)

No signal or very weak signal

after re-probing

1. Incomplete Stripping:

Residual probe from the first

hybridization can block target

DNA. 2. Loss of Target DNA:

Harsh stripping conditions may

have removed the DNA from

the membrane. 3. Membrane

Dried Out: Allowing the

membrane to dry at any stage

can irreversibly bind the initial

probe and reduce hybridization

efficiency.[1][2] 4. Inefficient

Re-probing: Issues with the

new probe's labeling,

hybridization temperature, or

detection steps.

1. Verify Stripping Efficiency:

Before re-probing, expose the

stripped membrane to the

detection substrate. If a signal

is present, the stripping was

incomplete; repeat the

stripping procedure.[1] 2. Use

Milder Stripping Conditions:

Opt for a lower temperature or

a less harsh stripping buffer. 3.

Maintain Membrane Hydration:

Ensure the membrane remains

wet throughout all washing,

stripping, and re-probing steps.

[1][3] 4. Optimize Re-probing:

Confirm the new probe is

correctly labeled and use

optimized hybridization and

detection protocols.

High background after re-

probing

1. Incomplete Stripping of

Previous Detection Reagents:

Residual anti-DIG antibody

can cause background. 2.

Non-specific Probe Binding:

Insufficient blocking or overly

relaxed hybridization/washing

conditions. 3. Membrane

Damage: Physical defects on

the membrane can be

exacerbated by stripping,

leading to non-specific binding.

[1]

1. Ensure Thorough Washing:

After stripping, wash the

membrane extensively to

remove all traces of the

previous probe and detection

reagents. 2. Optimize Blocking

and Washing: Use adequate

blocking solution and perform

stringent washes after

hybridization to minimize non-

specific binding. 3. Handle

Membrane with Care: Use

forceps and avoid touching the

membrane surface.

Patchy or uneven signal 1. Uneven Stripping:

Inconsistent exposure of the

1. Ensure Complete

Submersion: Use sufficient
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membrane to the stripping

solution. 2. Membrane Sticking

During Washes: If the

membrane sticks to the

container, it can lead to

uneven washing and stripping.

[4] 3. Uneven Probe

Distribution: Insufficient volume

of hybridization solution or

inadequate agitation.

volume of stripping solution to

fully cover the membrane and

ensure gentle agitation. 2. Use

a Hybridization Bottle or a

Larger Container: This

prevents the membrane from

sticking to the sides. 3.

Optimize Hybridization: Use an

adequate volume of

hybridization buffer and ensure

continuous, gentle agitation.

Membrane becomes brittle or

discolored

1. Harsh Stripping Conditions:

High concentrations of NaOH

or high temperatures can

damage the membrane. 2.

Incorrect Membrane Type:

Some membranes may not be

robust enough for multiple

stripping and re-probing

cycles.

1. Reduce Stripping Severity:

Lower the temperature or

incubation time of the stripping

step. 2. Use Nylon

Membranes: Positively

charged nylon membranes are

generally more durable for

stripping and re-probing.

Frequently Asked Questions (FAQs)
Q1: How many times can I strip and re-probe a DIG Southern blot?

A1: With careful handling and optimized protocols, a DIG-labeled Southern blot on a nylon

membrane can often be stripped and re-probed multiple times (some sources suggest 3-5

times).[5] However, some loss of signal is expected with each cycle.[6]

Q2: Is it essential to keep the membrane wet if I plan to re-probe?

A2: Yes, this is a critical step. Once the membrane dries, any remaining probe can become

permanently bound, making stripping ineffective.[1][2][3] Always keep the membrane in a

suitable buffer (e.g., 1x TE or 0.1% SDS) if not proceeding immediately to the next step.[1]

Q3: Can I use the same stripping protocol for both DNA and RNA probes?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://article.imrpress.com/bri/Landmark/articles/pdf/LandmarkA164.pdf
https://www.researchgate.net/post/Who_has_experience_with_the_reuse_of_DIG-labeled_DNA_probes
https://pmc.ncbi.nlm.nih.gov/articles/PMC4010645/
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0028-Strip-Southern-blots.pdf
https://www.ukm.my/umbi/wp-content/uploads/techrevision/SOUTHERN%20BLOTTING.pdf
https://web.as.uky.edu/biology/faculty/mirabito/bio%20510%20Fall%202008/dig%20online.doc
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0028-Strip-Southern-blots.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15342972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A3: While some stripping solutions work for both, RNA is more susceptible to degradation,

especially with alkaline solutions like NaOH. For Northern blots (RNA), milder stripping

conditions are often recommended.[1] The protocol provided below is optimized for DNA

Southern blots.

Q4: My stripping procedure seems to be removing my target DNA. What can I do?

A4: If you suspect loss of target DNA, reduce the harshness of your stripping protocol. You can

decrease the temperature, shorten the incubation time, or use a milder stripping solution. For

example, instead of a harsh NaOH-based buffer, you could try a buffer with a lower

concentration of SDS at a moderate temperature.[1]

Q5: Can I reuse my DIG-labeled probe?

A5: Yes, one of the advantages of the DIG system is the stability of the labeled probe. The

hybridization solution containing the probe can be stored at -20°C and reused. Before reuse,

the solution should be denatured again by heating.[3][5]

Experimental Protocol: Stripping and Re-probing a
DIG-Labeled Southern Blot
This protocol outlines the steps to remove a DIG-labeled probe from a Southern blot on a nylon

membrane and prepare it for re-hybridization with a new probe.

Materials:

Stripping Buffer: 0.2 M NaOH, 0.1% SDS (w/v)

Neutralization Buffer: 0.2 M Tris-HCl (pH 7.5), 0.1% SDS, 1x SSC

Washing Buffer: 2x SSC, 0.1% SDS

Pre-hybridization Buffer

New DIG-labeled probe

Hybridization oven or water bath
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Procedure:

Initial Wash:

After completing the detection and imaging of the first probe, do not allow the membrane

to dry.

Wash the membrane briefly in washing buffer (2x SSC, 0.1% SDS) to remove any residual

detection substrate.

Stripping the Probe:

Place the membrane in a clean, sealed container.

Add a sufficient volume of pre-warmed Stripping Buffer (0.2 M NaOH, 0.1% SDS) to

completely submerge the membrane.

Incubate for 15-30 minutes at 37-45°C with gentle agitation.[7]

Neutralization:

Carefully pour off the Stripping Buffer.

Rinse the membrane twice with the Neutralization Buffer (0.2 M Tris-HCl pH 7.5, 0.1%

SDS, 1x SSC) for 15 minutes each time at room temperature with gentle agitation.[7]

Verification of Stripping (Optional but Recommended):

To ensure the original probe has been completely removed, you can perform a mock

detection step.

Incubate the stripped membrane with the chemiluminescent substrate as per your

standard detection protocol.

Expose the membrane to X-ray film or an imager. No signal should be detected. If a signal

is present, repeat the stripping and neutralization steps.[1]

Re-probing:
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Once stripping is confirmed, proceed directly to the pre-hybridization step of your standard

Southern blot protocol.

Incubate the membrane in pre-hybridization buffer for at least 1-2 hours.

Denature your new DIG-labeled probe and add it to fresh hybridization buffer.

Hybridize, wash, and perform the detection steps according to your established protocol

for the new probe.

Experimental Workflow Diagram
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Initial Southern Blot

Stripping Protocol

Re-probing Protocol

Hybridization with Probe 1

Washing & Detection

Imaging

Wash in 2x SSC / 0.1% SDS

Do NOT let membrane dry

Incubate in 0.2M NaOH / 0.1% SDS
(37-45°C, 15-30 min)

Neutralize in Tris-HCl / SDS / SSC
(2x 15 min)

Verify Stripping (Optional)

Pre-hybridization

Proceed if no signal

Hybridization with Probe 2

Washing & Detection

Final Imaging

Click to download full resolution via product page

Caption: Workflow for stripping and re-probing a DIG-labeled Southern blot.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15342972?utm_src=pdf-custom-synthesis
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0028-Strip-Southern-blots.pdf
https://www.ukm.my/umbi/wp-content/uploads/techrevision/SOUTHERN%20BLOTTING.pdf
https://web.as.uky.edu/biology/faculty/mirabito/bio%20510%20Fall%202008/dig%20online.doc
https://article.imrpress.com/bri/Landmark/articles/pdf/LandmarkA164.pdf
https://www.researchgate.net/post/Who_has_experience_with_the_reuse_of_DIG-labeled_DNA_probes
https://pmc.ncbi.nlm.nih.gov/articles/PMC4010645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4010645/
https://heyerlab.ucdavis.edu/wp-content/uploads/2013/11/Dig-Southern-Blot.pdf
https://www.benchchem.com/product/b15342972#how-to-strip-and-re-probe-a-digoxigenin-southern-blot
https://www.benchchem.com/product/b15342972#how-to-strip-and-re-probe-a-digoxigenin-southern-blot
https://www.benchchem.com/product/b15342972#how-to-strip-and-re-probe-a-digoxigenin-southern-blot
https://www.benchchem.com/product/b15342972#how-to-strip-and-re-probe-a-digoxigenin-southern-blot
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15342972?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15342972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15342972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

